![molecular formula C18H20N2O4 B5641081 N-(2-methyl-5-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5641081.png)
N-(2-methyl-5-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves advanced oxidation processes (AOPs) to degrade or modify specific components. These processes can generate various by-products and require careful analysis to optimize the synthesis route and minimize unwanted reactions (Qutob et al., 2022).
Molecular Structure Analysis
The analysis of molecular structures frequently employs computational methods to predict reactivity and stability. Techniques like the Fukui function, used in the study by Qutob et al. (2022), help identify reactive sites within a molecule, providing insights into potential interactions and reactivity patterns crucial for understanding a compound's chemical behavior.
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound includes analyzing its interaction with other substances and its breakdown products. For instance, acetaminophen's degradation by AOPs results in various by-products, highlighting the importance of understanding a compound's chemical stability and reactivity (Qutob et al., 2022).
properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-5-6-13(3)18(14(11)4)24-10-17(21)19-16-9-15(20(22)23)8-7-12(16)2/h5-9H,10H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUYEGRGLJDKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
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